

Solubility of 1-Bromo-2-ethylbenzene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromo-2-ethylbenzene**

Cat. No.: **B162476**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of **1-Bromo-2-ethylbenzene** in organic solvents. Due to a lack of extensive, publicly available quantitative data, this document focuses on qualitative solubility characteristics and provides a detailed, generalized experimental protocol for the precise determination of its solubility. This guide is intended to support researchers and professionals in drug development and chemical synthesis in handling and utilizing **1-Bromo-2-ethylbenzene** by providing a framework for generating and organizing critical solubility data.

Introduction

1-Bromo-2-ethylbenzene (CAS No. 1973-22-4) is a halogenated aromatic hydrocarbon with the chemical formula C_8H_9Br .^[1] It is a colorless to pale yellow liquid with a characteristic aromatic odor.^[1] The compound's molecular structure, featuring a bromine atom and an ethyl group on a benzene ring, renders it largely nonpolar. This inherent hydrophobicity results in limited solubility in water.^[1] Conversely, it is moderately to highly soluble in a range of organic solvents.^{[1][2]} An understanding of its solubility profile is crucial for its application in organic synthesis, where it serves as a key intermediate in the production of pharmaceuticals and agrochemicals.^[1]

Physicochemical Properties

A summary of the key physicochemical properties of **1-Bromo-2-ethylbenzene** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₈ H ₉ Br	[1]
Molecular Weight	185.06 g/mol	[3]
Appearance	Clear colorless to pale yellow liquid	[1][3]
Density	1.338 g/mL at 25 °C	[4][5]
Boiling Point	199 °C	[4][5]
Melting Point	-56 °C	[5]
Refractive Index	n _{20/D} 1.549	[4][5]

Solubility Data

Qualitative Solubility

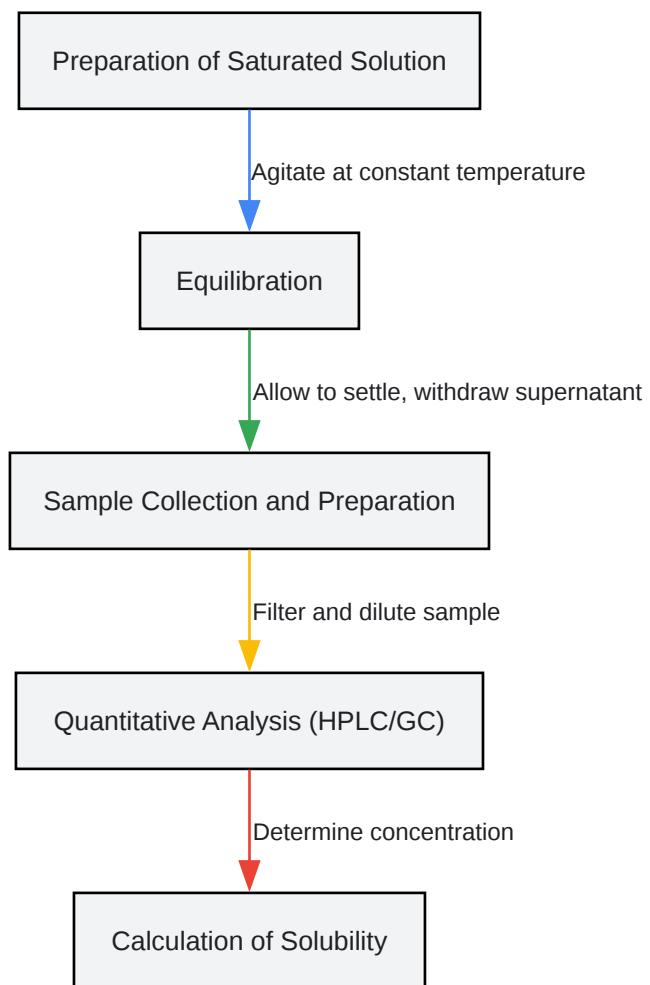
1-Bromo-2-ethylbenzene is described as being moderately soluble in organic solvents.^[1] Its nonpolar character, owing to the ethyl and phenyl groups, facilitates its dissolution in nonpolar solvents through Van der Waals forces.^[2] While specific quantitative data is not readily available in the literature, it is expected to have high solubility in solvents such as hexane and ether.^[2] A related compound, 1-bromo-4-ethylbenzene, is reported to be miscible with most organic solvents, including ethanol, ether, and acetone, which suggests a similar solubility profile for **1-Bromo-2-ethylbenzene**.^[6]

Quantitative Solubility

As of the date of this guide, specific quantitative solubility data for **1-Bromo-2-ethylbenzene** in a range of organic solvents is not extensively reported in the public domain. The following table (Table 2) is provided as a template for researchers to populate with their experimentally determined data.

Solvent	Temperature (°C)	Solubility (g/100 mL)	Solubility (mol/L)
Hexane			
Toluene			
Diethyl Ether			
Ethyl Acetate			
Dichloromethane			
Chloroform			
Acetone			
Methanol			
Ethanol			
Acetonitrile			
Dimethylformamide (DMF)			
Dimethyl Sulfoxide (DMSO)			

Experimental Protocol for Solubility Determination


The following is a detailed methodology for determining the solubility of **1-Bromo-2-ethylbenzene** in organic solvents using the widely accepted isothermal shake-flask method.[\[7\]](#)

Materials and Equipment

- **1-Bromo-2-ethylbenzene** (high purity)
- Selected organic solvents (analytical grade)
- Analytical balance
- Vials with screw caps

- Constant temperature shaker bath
- Syringes and syringe filters (e.g., 0.22 μm PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
- Fume hood
- Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

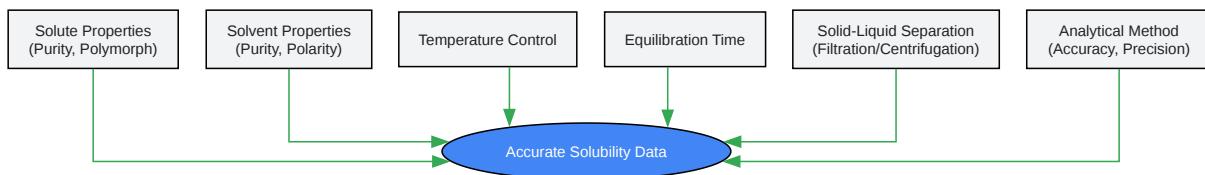
Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Procedure

- Preparation of Saturated Solution: Add an excess amount of **1-Bromo-2-ethylbenzene** to a vial containing a known volume of the selected organic solvent. The presence of undissolved solute is necessary to ensure saturation.
- Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24 to 72 hours) to reach equilibrium. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[7]
- Sample Collection and Preparation: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved particles.[7]
- Quantitative Analysis: Accurately dilute the filtered supernatant with the same solvent to a concentration within the linear range of the analytical method (e.g., HPLC or GC). Prepare a series of standard solutions of **1-Bromo-2-ethylbenzene** of known concentrations. Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.
- Calculation of Solubility: Construct a calibration curve from the analysis of the standard solutions. Use the calibration curve to determine the concentration of **1-Bromo-2-ethylbenzene** in the diluted sample. Calculate the concentration of the undiluted saturated solution based on the dilution factor. Express the solubility in the desired units, such as g/100 mL or mol/L.


Safety Precautions

- Always work in a well-ventilated fume hood.

- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Consult the Safety Data Sheet (SDS) for **1-Bromo-2-ethylbenzene** and all solvents used.

Logical Relationships in Solubility Determination

The following diagram illustrates the logical dependencies and considerations for accurate solubility measurement.

[Click to download full resolution via product page](#)

Caption: Key factors influencing the accuracy of solubility measurements.

Conclusion

This technical guide consolidates the available information on the solubility of **1-Bromo-2-ethylbenzene** in organic solvents. While quantitative data remains sparse in the public domain, the provided qualitative information and the detailed experimental protocol offer a solid foundation for researchers. The methodologies and templates included herein are designed to facilitate the systematic and accurate determination of solubility, thereby supporting the effective use of this compound in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 1973-22-4: 1-Bromo-2-ethylbenzene | CymitQuimica [cymitquimica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 1-Bromo-2-ethylbenzene | C8H9Br | CID 16089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-溴-2-乙苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1-Bromo-2-ethylbenzene [chembk.com]
- 6. Page loading... [guidechem.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Solubility of 1-Bromo-2-ethylbenzene in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b162476#solubility-of-1-bromo-2-ethylbenzene-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com